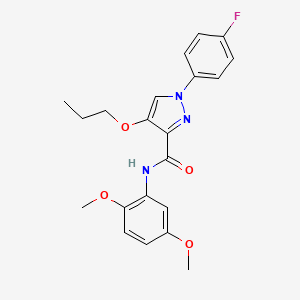
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains functional groups such as amide, ether, and aromatic rings .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “N-(2,5-dimethoxyphenyl)-N’-[2-(4-fluorophenyl)ethyl]thiourea” have been synthesized . The synthesis of such compounds often involves reactions between appropriate phenyl and thiourea derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of multiple aromatic rings, a pyrazole ring, a propoxy group, and an amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of ether and amide groups could affect its polarity and solubility .Scientific Research Applications
Synthesis and Crystal Structure
- The synthesis of pyrazole derivatives, including compounds related to N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, has been reported, with studies detailing their crystal structures and molecular interactions. For instance, Prabhuswamy et al. (2016) synthesized a pyrazole carboxamide derivative, analyzing its crystal structure and Hirshfeld surface to understand intermolecular interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Anticancer Activity
- Research has focused on synthesizing pyrazole derivatives to evaluate their anticancer activities. Ahsan (2012) developed 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, showcasing significant activity against various cancer cell lines (Ahsan, 2012).
Anti-inflammatory Applications
- Pyrazole derivatives have also been investigated for their potential as anti-inflammatory agents. El‐Hawash and El-Mallah (1998) synthesized novel pyrazole compounds, testing their in vivo anti-inflammatory activity and finding significant activity with minimal ulcerogenic effects (El‐Hawash & El-Mallah, 1998).
Antimicrobial and Antitubercular Activities
- The antimicrobial and antitubercular properties of pyrazole derivatives have been explored, with compounds showing effectiveness against a range of pathogens. Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, demonstrating potent antitubercular and antibacterial activities (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Anticonvulsant and Neuroprotective Effects
- Some studies have investigated the anticonvulsant activities of pyrazole derivatives, highlighting their potential in treating seizure disorders. Ahsan et al. (2013) synthesized indeno[1,2-c]pyrazole-2-carboxamide analogues, noting significant efficacy in seizure models (Ahsan, Khalilullah, Stables, & Govindasamy, 2013).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-4-11-29-19-13-25(15-7-5-14(22)6-8-15)24-20(19)21(26)23-17-12-16(27-2)9-10-18(17)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXBHVLPTVRBHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

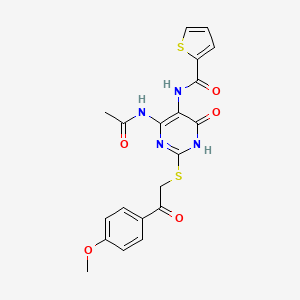


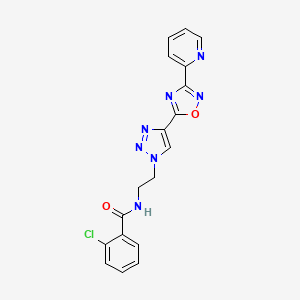

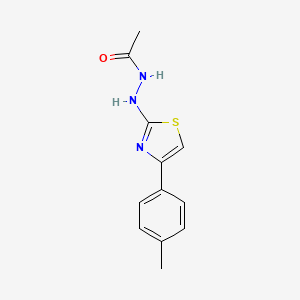
![6-Cyclopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2435825.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2435827.png)
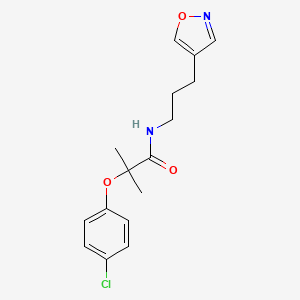
![Methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2435829.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2435831.png)
